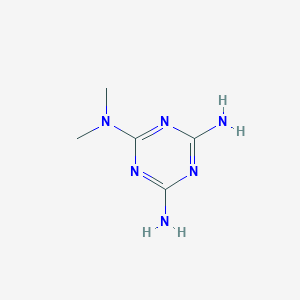

2,4-Diamino-6-dimethylamino-1,3,5-triazine

Description

Overview of 1,3,5-Triazine (B166579) Scaffold Significance in Medicinal Chemistry and Materials Science

The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a versatile and privileged scaffold in both medicinal chemistry and materials science. nih.govnih.govresearchgate.net Its unique structure, characterized by a nitrogen-rich core, allows for diverse functionalization at the 2, 4, and 6 positions, enabling the modulation of physicochemical and biological properties. researchgate.net

In medicinal chemistry , the 1,3,5-triazine framework is a key component in the design of novel therapeutic agents. nih.govnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The ability of the triazine core to act as a bioisostere for other heterocyclic systems, such as purines, has led to the development of potent enzyme inhibitors and receptor antagonists. nih.gov For instance, 1,3,5-triazine-based compounds have been investigated as inhibitors of kinases, phosphodiesterases, and other enzymes implicated in diseases like cancer and Alzheimer's disease. nih.govnih.govresearchgate.net The development of the anticancer drug Gedatolisib, a PI3K/mTOR inhibitor, underscores the clinical significance of this scaffold. researchgate.netstocktitan.net

In the realm of materials science , the symmetrical and nitrogen-rich nature of the 1,3,5-triazine ring makes it a valuable building block for a variety of materials. researchgate.netresearchgate.net Its derivatives are utilized in the creation of polymers, fire-resistant resins, and conducting films. researchgate.net The high nitrogen content contributes to the thermal stability and complexing ability of these materials. researchgate.net Furthermore, the triazine scaffold has been explored in the development of metal-organic frameworks (MOFs) for applications such as gas storage and as flame retardants. researchgate.net

Research Context of 2,4-Diamino-6-dimethylamino-1,3,5-triazine within Triazine Derivatives

This compound, also known as N2,N2-Dimethylmelamine, is a specific derivative that has garnered attention within the broader class of 2,4-diamino-1,3,5-triazines (DATs). researchgate.netnih.govtcichemicals.com DATs are recognized for their potential as chemotherapeutic agents, particularly in the treatment of various cancers. researchgate.net

Research on this compound has explored its potential as an N-demethylated metabolite of the antitumor drug Altretamine. chemicalbook.com It has also been investigated for its activity as a chemosterilant for insects. chemicalbook.com The synthesis of this and related diamino-triazine derivatives is often achieved through methods such as the reaction of dicyandiamide (B1669379) with nitriles, sometimes utilizing green chemistry approaches like microwave irradiation to reduce solvent use and reaction times. rsc.org

The study of 2,4-diamino-1,3,5-triazine derivatives, including the dimethylamino variant, is crucial for understanding structure-activity relationships. The substituents at the 2, 4, and 6 positions of the triazine ring significantly influence the molecule's biological activity. nih.govmdpi.com For example, the introduction of different amino groups can modulate the anticancer potency and selectivity of these compounds. nih.gov

Historical Perspective of 1,3,5-Triazine Derivative Development in Academic Research

The exploration of 1,3,5-triazine derivatives in academic research has a rich history. Symmetrical 1,3,5-triazines are typically prepared through the trimerization of nitriles, a method that has been established for many years. wikipedia.org An early and significant synthesis is the Pinner triazine synthesis, named after Adolf Pinner, which involves the reaction of an amidine with phosgene. wikipedia.org

The initial industrial applications of 1,3,5-triazine derivatives, such as melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and cyanuric acid (1,3,5-triazine-2,4,6-triol), paved the way for further academic investigation into their chemical and physical properties. wikipedia.org A major breakthrough in the application of triazines was the development of chlorinated triazines, like cyanuric chloride, which serve as versatile starting materials for a vast number of derivatives, including herbicides like atrazine (B1667683) and simazine, and reactive dyes. wikipedia.orgmdpi.com

In recent decades, the focus of academic research has increasingly shifted towards the biomedical applications of 1,3,5-triazines. cancer.govbenthamdirect.com The recognition of the 1,3,5-triazine scaffold as a "privileged structure" in medicinal chemistry has spurred extensive research into the synthesis and biological evaluation of novel derivatives. nih.gov This has led to the discovery of numerous compounds with potential therapeutic applications, solidifying the importance of 1,3,5-triazine chemistry in modern drug discovery and development. nih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFWDQQGFDLKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173596 | |

| Record name | N,N-Dimethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-46-2 | |

| Record name | N,N-Dimethylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1985-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-dimethylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH4KNI8GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Diamino 6 Dimethylamino 1,3,5 Triazine and Analogs

Conventional Synthetic Approaches for Triazine Ring Formation

The most established and versatile method for synthesizing substituted 1,3,5-triazines relies on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). derpharmachemica.commdpi.com The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature. mdpi.com

The general process involves:

First Substitution: Reaction of cyanuric chloride with a primary or secondary amine at a low temperature, typically between 0-5°C, to replace the first chlorine atom. derpharmachemica.com

Second Substitution: Increasing the temperature, often to room temperature, allows for the displacement of the second chlorine by another nucleophile. derpharmachemica.com

Third Substitution: The final chlorine atom, being the least reactive, requires more forceful conditions, such as elevated temperatures or reflux, to achieve substitution. derpharmachemica.com

For the synthesis of 2,4-Diamino-6-dimethylamino-1,3,5-triazine, this could theoretically involve the sequential reaction of cyanuric chloride with two equivalents of ammonia (B1221849) (or a protected amine) followed by one equivalent of dimethylamine, with temperature control at each stage to manage selectivity. The use of an acid scavenger, such as an alkaline medium (e.g., K₂CO₃ or NaOH), is common to neutralize the HCl generated during the reaction. derpharmachemica.com

Green Chemistry Protocols in Triazine Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been applied to triazine synthesis, focusing on reducing waste, energy consumption, and the use of hazardous solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. chim.itresearchgate.net This technique has been successfully applied to the synthesis of 2,4-diamino-1,3,5-triazine derivatives. One prominent green method involves the reaction of dicyandiamide (B1669379) (cyanoguanidine) with various nitriles. rsc.orgresearchgate.net Under microwave irradiation, this reaction proceeds rapidly and often without the need for a solvent, producing 6-substituted-2,4-diamino-1,3,5-triazines in good yields. chim.itrsc.org

Another application is the one-pot, three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine, facilitated by microwave heating. nih.gov This approach allows for the rapid generation of a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.gov Researchers have found that microwave-assisted methods can reduce reaction times from hours to mere minutes while achieving high yields. nih.govmdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Starting Materials | Conditions | Reaction Time | Yield | Reference |

| Conventional | Dicyandiamide, Nitriles | 1-Pentanol, 413 K | 24 h | Moderate | researchgate.net |

| Microwave | Dicyandiamide, Nitriles | Solvent-free or minimal DMSO | 10 min | Good | rsc.orgresearchgate.net |

| Microwave | Cyanoguanidine, Aldehydes, Amines | HCl, then base | Short | N/A | nih.gov |

| Microwave | Dichlorotriazine, Amine | DMF, TBAB, Na₂CO₃ | 150 s | up to 88% | nih.gov |

Reducing or eliminating organic solvents is a key goal of green chemistry. For triazine synthesis, this has been achieved through several strategies. Solvent-free reactions, often coupled with microwave irradiation, involve the direct mixing of reagents like cyanuric chloride and a nucleophile (e.g., imidazole, morpholine) at a controlled temperature. clockss.org This method is rapid and simplifies product work-up, as the extraction process is more straightforward without a bulk solvent phase. clockss.org

Another technique involves using alternative, environmentally friendly media. Ionic liquids, for instance, can serve as both the catalyst and solvent, and are often recyclable. researchgate.netresearchgate.net Additionally, ultrasound-assisted synthesis in aqueous media has been developed, which significantly shortens reaction times compared to conventional reflux methods and minimizes the reliance on organic solvents. nih.gov A solventless process for reacting cyanuric halide with a large molar excess of a liquid amine has also been developed, which avoids high pressure and long reaction times associated with conventional solvent-based processes. google.com

Catalytic Synthesis Routes for Substituted Triazines

Catalysis offers a pathway to more efficient and selective syntheses, often under milder conditions. Various catalysts have been explored for triazine ring formation and functionalization.

Ionic liquids (ILs) have been effectively used as catalysts for producing substituted diaminotriazines. A novel and efficient procedure was developed for the synthesis of 2-(N,N-dimethyl)amino-4-amino-6-aryl-1,3,5-triazines, which are structural analogs of the target compound. researchgate.net This method involves a tandem reaction starting from cyanoguanidine, dimethylammonium hydrochloride, and various aromatic aldehydes. The reaction proceeds in the presence of the basic ionic liquid 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim][OH]), which catalyzes the formation of the triazine ring. researchgate.net This process generates the desired trisubstituted 1,3,5-triazines in good to moderate yields (50–92%). researchgate.net The use of an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) under microwave irradiation also provides a green and efficient route to 6-aryl-2,4-diamino-1,3,5-triazines from arylnitriles and dicyandiamide. researchgate.net

Table 2: Ionic Liquid-Catalyzed Synthesis of Substituted Triazines

| Catalyst / Medium | Starting Materials | Product Type | Yield | Reference |

| [bmim][OH] | Cyanoguanidine, (CH₃)₂NH·HCl, Ar-CHO | 2-(N,N-dimethyl)amino-4-amino-6-aryl-1,3,5-triazines | 50-92% | researchgate.net |

| [bmim][PF6] | Dicyandiamide, Arylnitriles | 6-aryl-2,4-diamino-1,3,5-triazines | Good | researchgate.net |

Biguanide-Based Synthesis Pathways for 1,3,5-Triazine (B166579) Derivatives

Biguanides are fundamental building blocks for 2,4-diamino-1,3,5-triazines. Cyanoguanidine (dicyandiamide) is the simplest precursor in this family and is widely used. researchgate.net The synthesis typically involves the condensation or cyclization of a biguanide (B1667054) derivative with a suitable co-reactant.

One common pathway is the condensation between a biguanide (such as metformin (B114582) or phenylbiguanide) and an ester. mdpi.comnih.gov This reaction forms the triazine ring, incorporating the substituent from the ester into the 6-position of the triazine core. mdpi.com Another significant method is the reaction of biguanides or cyanoguanidine with nitriles, which is an effective way to obtain 6-substituted-2,4-diamino-1,3,5-triazines. researchgate.net This reaction can be performed under various conditions, including using microwave irradiation for a greener process. rsc.orgresearchgate.net Furthermore, a copper-catalyzed reaction between 1,1-dibromoalkenes and biguanides provides an efficient route to substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org

These biguanide-based pathways are central to producing a wide array of diaminotriazine derivatives, leveraging readily available starting materials for efficient ring construction. researchgate.netmdpi.comnih.govdntb.gov.ua

Utilization of Metformin Hydrochloride in Triazine Ring Formation

Metformin hydrochloride has proven to be a valuable and cost-effective starting material for the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines. The general approach involves the cyclization of metformin, which is a biguanide, with a suitable electrophilic partner, typically an ester or a related compound, in the presence of a base. nih.govnih.gov This reaction provides an accessible route to a variety of triazine derivatives.

The process typically begins with the conversion of metformin hydrochloride to its free base form using a base like sodium methoxide (B1231860) (NaOMe) in an alcoholic solvent such as methanol (B129727). nih.gov This in situ-generated biguanide is then reacted with an ester, leading to a condensation and ring-closure reaction that forms the stable 1,3,5-triazine ring. nih.govnih.gov The reaction is often carried out under reflux to ensure completion. nih.gov

Detailed research has demonstrated the synthesis of novel triazine derivatives by reacting metformin with natural product-derived intermediates. For instance, compounds derived from berberine (B55584) and magnolol (B1675913) have been successfully cyclized with metformin in the presence of sodium methylate to create new hybrid molecules. nih.govresearchgate.net This method highlights an inexpensive, safe, and straightforward way to produce complex 1,3,5-triazine derivatives. nih.gov

The versatility of this method is further showcased by the variety of esters that can be employed, leading to diverse substitutions at the 6-position of the triazine ring.

| Ester Reactant | Substituent at C6 | Reaction Conditions | Yield |

|---|---|---|---|

| Isopropyl palmitate | Pentadecyl | NaOMe, MeOH, Reflux, 2h | 64% |

| Methyl cinnamate | Styryl | NaOMe, MeOH, Reflux, 3h | Quantitative |

| Diethyl oxalate | Carboxylic acid | NaOMe, Reflux | Data not specified |

| Methyl benzoate | Phenyl | NaOMe, MeOH, Reflux | 52% |

Derivatization Strategies for Functionalization of the 1,3,5-Triazine Core

The 1,3,5-triazine core is a versatile scaffold that allows for extensive functionalization. researchgate.net Starting from precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), chemists can sequentially introduce various nucleophiles to create a vast library of substituted triazines. arkat-usa.orgnih.gov This stepwise substitution is typically controlled by temperature, allowing for selective reactions. mdpi.com

A primary strategy for modifying the triazine core involves the introduction of aromatic and heterocyclic moieties, often at the 6-position. This is commonly achieved by reacting a biguanide intermediate with an ester containing the desired aryl or heteroaryl group. ijpras.comijpras.com Microwave-assisted synthesis has emerged as an efficient technique for these transformations, often reducing reaction times significantly. researchgate.netrsc.org

For example, a two-step method can be used where biguanide derivatives are first synthesized and then reacted with various aryl esters to yield 6-aryl-2,4-diamino-1,3,5-triazines. ijpras.comijpras.com Another green chemistry approach involves the reaction of dicyandiamide with nitriles under microwave irradiation, which is efficient and minimizes solvent use. researchgate.netrsc.org These methods allow for the incorporation of a wide range of substituents, including phenyl, pyridyl, and pyrazolyl groups. ijpras.comresearchgate.net The introduction of these groups is often pursued to explore the biological activities of the resulting compounds. researchgate.netmdpi.com

| Starting Materials | Aryl/Heterocyclic Substituent | Method | Reference |

|---|---|---|---|

| 3,4-Dichloro-phenyl-biguanide, Methyl 4-chlorobenzoate | 4-chlorophenyl | Conventional heating with NaOMe | ijpras.com |

| 2,4-Dichloro-phenyl-biguanide, Ethyl-2-picolinate | Pyridin-2-yl | Conventional heating with NaOEt | ijpras.com |

| Dicyandiamide, Benzonitrile | Phenyl | Microwave irradiation | researchgate.net |

| Dicyandiamide, 1-Phenyl-1H-pyrazole-3-carbonitrile | 1-Phenylpyrazol-3-yl | Microwave irradiation | researchgate.net |

Further diversity can be introduced by modifying the amino groups at the 2- and 4-positions of the triazine ring. These modifications can involve the introduction of alkyl, aryl, or other functional groups through nucleophilic substitution reactions. mdpi.comnih.gov

One common strategy involves the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with reagents like p-nitrosodimethylaniline or nitrosobenzene (B162901). nih.gov These reactions can lead to the formation of imino acetonitriles or, unexpectedly, carboxamides, demonstrating the complex reactivity of the triazine system. nih.gov For instance, the reaction of specific acetonitrile (B52724) derivatives with nitrosobenzene resulted in the formation of 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides. nih.gov This indicates a pathway for converting a nitrile group attached to the triazine ring into an amide function while potentially modifying the amino substituents.

Another key method is the sequential substitution of cyanuric chloride. By carefully controlling reaction conditions, different amines can be introduced one by one. For example, reacting cyanuric chloride first with one amine at a low temperature, followed by a second amine at room temperature, allows for the synthesis of asymmetrically substituted diaminotriazines. mdpi.com This provides precise control over the substituents at the amino positions, enabling the synthesis of complex molecules like N²,N⁴-disubstituted-6-chloro-1,3,5-triazine-2,4-diamines, which can be further functionalized.

Structural Elucidation and Supramolecular Interactions of 2,4 Diamino 6 Dimethylamino 1,3,5 Triazine Derivatives

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of 2,4-diamino-6-dimethylamino-1,3,5-triazine derivatives. NMR and IR spectroscopy, in particular, provide invaluable information about the solution-state structure and functional groups present in these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of triazine derivatives in solution. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the proton NMR spectrum of a related compound, 2,4-diamino-6-methyl-1,3,5-triazine, shows distinct peaks for the amino and methyl protons. epo.org The amino protons typically appear as a broad singlet, while the methyl protons give a sharp singlet. The imidization degree of polymers containing triazine units can be determined by ¹H-NMR, where the peak area of protons of NH groups (around 10 ppm) is compared to the peak areas of other protons. electronicsandbooks.com

For this compound, specific chemical shifts are observed that correspond to the different proton environments within the molecule.

Interactive Table: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| -N(CH₃)₂ | ~2.80 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR spectroscopy further corroborates the structure by identifying the carbon skeleton. The triazine ring carbons and the methyl carbons of the dimethylamino group exhibit distinct resonances.

Interactive Table: ¹³C NMR Spectral Data for a 2,4-Diamino-1,3,5-triazine Derivative

| Carbon Type | Chemical Shift (ppm) |

| Triazine Ring Carbons | ~165-170 |

| Methyl Carbons (-N(CH₃)₂) | ~35-40 |

Note: Data is based on typical values for substituted diaminotriazines.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the various bonds within the molecule. A study by List et al. (2016) included the characterization of this compound using FTIR spectroscopy. nih.gov

The primary amino groups (-NH₂) exhibit characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. The C-N stretching vibrations of the triazine ring and the dimethylamino group also give rise to strong absorption bands in the fingerprint region.

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Stretching | 3100-3500 | Strong, Broad |

| C=N (Triazine Ring) | Stretching | ~1500-1600 | Strong |

| C-N (Amino) | Stretching | ~1200-1380 | Medium-Strong |

| N-H (Amino) | Bending | ~1600-1650 | Medium |

Source: Adapted from spectroscopic data for aminotriazines. nih.gov

Solid-State Structural Analysis

While spectroscopic methods reveal the structure in solution, solid-state analysis provides precise information about the molecular geometry and the arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies of 2,4-Diamino-1,3,5-triazine Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. A study by List, Puchinger, et al. (2016) successfully determined the single-crystal structure of this compound. nih.gov The crystallographic data from this study is available in the Crystallography Open Database under the deposition number 4036720. google.com

Interactive Table: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P 43 21 2 |

| a (Å) | 7.3976 |

| b (Å) | 7.3976 |

| c (Å) | 13.714 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Source: Crystallography Open Database, COD ID: 4036720. google.com

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In 2,4-diamino-1,3,5-triazine derivatives, hydrogen bonding plays a predominant role in dictating the supramolecular architecture.

The amino groups (-NH₂) act as hydrogen bond donors, while the nitrogen atoms of the triazine ring serve as hydrogen bond acceptors. These interactions lead to the formation of various motifs, such as dimers and extended networks. For example, in the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate, extensive N-H···N hydrogen bonds create planar molecular tapes. In the case of adipic acid co-crystallized with a triazine derivative, N-H···O and O-H···N hydrogen bonds are observed.

Furthermore, π-π stacking interactions between the electron-deficient triazine rings can also contribute to the stability of the crystal structure. The interplay of these non-covalent interactions results in complex and fascinating three-dimensional networks.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the restricted rotation around the C-N bond connecting the dimethylamino group to the triazine ring. This restricted rotation is due to the partial double bond character of the C-N bond, a consequence of the delocalization of the lone pair of electrons on the nitrogen atom into the triazine ring.

This phenomenon can lead to the existence of different rotational isomers, or rotamers, which may be observable by dynamic NMR spectroscopy. Variable temperature NMR experiments can be employed to study the energetics of this rotational barrier. The amino groups are generally found to be nearly coplanar with the triazine ring, maximizing this electronic delocalization. Computational methods, such as Density Functional Theory (DFT), can also be used to model the different conformations and determine their relative energies.

Rotational Dynamics of Amino-Triazine Bonds

The rotation around the C-N bonds connecting the amino and dimethylamino groups to the 1,3,5-triazine (B166579) ring is a critical factor in determining the conformational landscape of these molecules. The energy barriers associated with these rotations can be influenced by the nature of the substituents on the triazine ring and the steric hindrance between adjacent groups.

Variable temperature NMR experiments have been employed to determine the free energy of activation for rotation around the amino-triazine bond in related 2,4-diamino-6-R-1,3,5-triazine derivatives. rsc.org For instance, in derivatives where R is a phenyl or piperidino group, these studies provide insight into the rotational freedom of the amino groups. rsc.org

In a study of more sterically hindered dialkylamino-s-triazines, such as 2-chloro-4,6-bis(diisopropylamino)-s-triazine, dynamic NMR spectroscopy has been used to quantify the rotational barriers. For this compound, distinct barriers for rotation around the N-Ar (triazine ring) and N-Cα (isopropyl group) bonds were determined. researchgate.net While not specific to the dimethylamino derivative, these findings highlight the significant energy barriers that can exist in amino-triazines. Experimental and computational models for substituted triazines have estimated the barrier of rotation about the triazine-N bond to be in the range of 15-16 kcal/mol. researchgate.net

| Compound | Rotation Type | Energy Barrier (kcal/mol) | Method |

|---|---|---|---|

| 2-chloro-4,6-bis(diisopropylamino)-s-triazine | N-Ar | 15.6 | Dynamic NMR |

| 2-chloro-4,6-bis(diisopropylamino)-s-triazine | N-Cα | 12.1 | Dynamic NMR |

| Substituted triazines (general) | Triazine-N | 15-16 | Experimental and Computational Models |

Tautomeric Forms and Energetic Considerations

Tautomerism in aminotriazines is a key aspect of their chemical behavior, as the migration of protons can lead to different isomers with distinct electronic and hydrogen-bonding properties. For 2,4-diamino-1,3,5-triazine derivatives, the most common form of tautomerism is the amino-imino equilibrium.

| Tautomer | Relative Stability |

|---|---|

| 1TZ(7,8,9) | Reference |

| 2TZ(5,7,8) | Data Not Available |

| 4TZ(3,7,9) | Data Not Available |

| 7TZ(1,8,9) | Data Not Available |

Note: The table illustrates the concept of tautomeric forms in a related complex triazine. Specific energetic data for this compound were not found in the search.

Self-Assembly and Hydrogen Bonding Networks

The presence of multiple hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms) in this compound facilitates the formation of intricate supramolecular structures through self-assembly.

N-H...N Interactions in Supramolecular Architectures

The primary hydrogen bonding motif in the self-assembly of 2,4-diamino-1,3,5-triazine derivatives is the N-H···N interaction. These interactions are fundamental to the formation of larger aggregates and well-defined crystal lattices. In the solid state, these interactions can lead to the formation of dimeric associations and extended molecular tapes. nih.govresearchgate.net For example, in the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol solvate, centrosymmetric dimeric associations are formed through two distinct N-H(amino)···N(ring) hydrogen bonds. nih.govresearchgate.net

In cocrystals, such as that of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, the triazine molecules form base pairs via N-H···N hydrogen bonds, resulting in supramolecular ribbons. researchgate.net

Formation of Pseudo-Honeycomb Networks and Corrugated Rosette Layers

The directionality and multiplicity of the N-H···N hydrogen bonds in 2,4-diamino-1,3,5-triazine derivatives can give rise to complex and varied supramolecular architectures. Depending on the substituent at the 6-position, the hydrogen bonding patterns can vary, leading to different packing arrangements.

Research on 2,4-diamino-6-R-1,3,5-triazine derivatives has shown that the nature of the 'R' group influences the resulting supramolecular structure, which can range from pseudo-honeycomb networks to corrugated rosette layers. rsc.orgresearchgate.net These structures are a direct consequence of the interplay between the hydrogen bonding capabilities of the diaminotriazine core and the steric and electronic effects of the substituent. The pseudo-honeycomb network is a planar arrangement, while the corrugated rosette layers represent a more complex, three-dimensional assembly. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 2,4 Diamino 6 Dimethylamino 1,3,5 Triazine Analogs

Density Functional Theory (DFT) Investigations.nih.gov

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For analogs of 2,4-diamino-6-dimethylamino-1,3,5-triazine, DFT calculations have been instrumental in elucidating their molecular geometries, vibrational spectra, and electronic characteristics. nih.gov

Optimized Geometries and Vibrational Frequencies.nih.govresearchgate.netrsc.org

Vibrational frequency calculations are typically performed on the optimized geometries to confirm that they represent true energy minima. These calculated frequencies can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computational model. The vibrational modes associated with the triazine ring, as well as the stretching and bending modes of the amino and dimethylamino groups, are of particular interest.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Triazine Analog This table presents hypothetical data for illustrative purposes, based on typical findings for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | Asymmetric stretching of amino group |

| ν(N-H) | 3350 | Symmetric stretching of amino group |

| ν(C=N) | 1640 | Triazine ring stretching |

| δ(N-H) | 1580 | Amino group scissoring |

| ν(C-N) | 1350 | Stretching of C-N bonds to substituents |

Frontier Molecular Orbital (FMO) Analysis.nih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For triazine analogs, FMO analysis helps in predicting their reactivity and potential as, for example, corrosion inhibitors or biologically active agents. A smaller HOMO-LUMO gap suggests higher reactivity. In some quantitative structure-activity relationship (QSAR) studies of triazine analogs, the energy of the LUMO has been identified as a key descriptor in describing their cytotoxic effects. nih.gov

Table 2: Illustrative FMO Data for a Triazine Analog This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis.nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound analogs, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen atoms in the amino and dimethylamino groups into the triazine ring. These interactions contribute to the stability of the molecule and influence its chemical properties. The analysis of donor-acceptor interactions within the molecule can help in understanding its reactivity and potential for forming intermolecular interactions.

Molecular Docking Simulations for Ligand-Protein Interactions.jocpr.comderpharmachemica.comrsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug at the molecular level. For analogs of this compound, molecular docking studies have been performed to investigate their interactions with various protein targets. jocpr.comderpharmachemica.com

These studies have shown that triazine derivatives can act as inhibitors of enzymes like p38 MAP kinase. jocpr.com The docking simulations reveal the specific binding modes of these compounds within the active site of the protein, identifying key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. For example, the presence of a morpholino or anilino ring has been found to be important for the activity of some triazine derivatives. jocpr.com In some studies, newly designed compounds have been shown to occupy the same binding pocket as known inhibitors, suggesting similar mechanisms of action. derpharmachemica.com

Table 3: Illustrative Molecular Docking Results for a Triazine Analog with a Protein Target This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Lys53, Glu71, Met109 |

| Hydrogen Bonds | 2 (with Lys53, Glu71) |

| Hydrophobic Interactions | Interaction with Met109 |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability.nih.gov

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the protein-ligand complex and to understand the conformational changes that may occur upon binding. These simulations provide valuable information on the flexibility of the ligand and the protein, as well as the strength and persistence of the intermolecular interactions. For triazine analogs, MD simulations can be used to validate the binding modes predicted by docking and to provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling.nih.govderpharmachemica.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to identify the key molecular features that are important for activity. For triazine analogs, 3D-QSAR models have been developed to predict their anticancer activity. rsc.org

In these studies, various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for a set of compounds with known activities. These descriptors are then used to build a statistical model that can predict the activity of other compounds in the series. For some pyrazolo-diazine and triazine analogs, it was found that dipole moment, excitation energy, the energy value of the LUMO, solvent-accessible surface area, and heat of formation were key molecular descriptors in describing their cytotoxic effects. nih.gov

Table 4: Illustrative Descriptors Used in QSAR Models for Triazine Analogs This table presents hypothetical data for illustrative purposes, based on typical findings for similar molecules.

| Descriptor | Description | Importance in Model |

| LogP | Lipophilicity | High |

| Molecular Weight | Size of the molecule | Medium |

| HOMO Energy | Electron-donating ability | Medium |

| LUMO Energy | Electron-accepting ability | High |

| Dipole Moment | Polarity of the molecule | High |

2D-QSAR Applications

Two-dimensional quantitative structure-activity relationship (2D-QSAR) studies are fundamental in correlating the physicochemical properties of molecules with their biological activities. youtube.comyoutube.com For triazine derivatives, 2D-QSAR models have been instrumental in identifying key molecular descriptors that influence their therapeutic effects. These models often utilize parameters such as electronic properties (e.g., Hammett constants), hydrophobicity (e.g., log P), and steric factors to build a mathematical relationship with the observed biological response. youtube.comwalisongo.ac.id

For instance, a QSAR study on a series of 2,4-diamino-6-quinazoline sulfonamides, which share a similar diamino-triazine-like core, revealed the importance of electronic parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and charge density in determining their antimalarial activity. nih.gov The inclusion of indicator parameters further improved the predictive power of the QSAR models, highlighting the significance of specific structural features for activity. nih.gov Such studies provide a quantitative framework for predicting the activity of new analogs and for prioritizing synthetic efforts towards compounds with enhanced potency. The fundamental principle of QSAR is to establish a correlation between the chemical structure and the biological activity of a series of compounds. youtube.com

3D-QSAR Methodologies and Predictive Models

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the interaction between ligands and their target receptors by considering the 3D spatial arrangement of molecular fields. researchgate.netnanobioletters.com These techniques have been widely applied to various classes of triazine derivatives to develop predictive models and to guide the design of novel inhibitors. nih.govnih.gov

In a study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a 3D-QSAR model was developed to elucidate the structural requirements for their antiproliferative activity against breast cancer cell lines. nih.govrsc.org The resulting contour maps from CoMFA and CoMSIA analyses provided a visual representation of the regions where steric bulk, electrostatic charge, and other properties could be modified to enhance activity. nih.gov Similarly, 3D-QSAR studies on triazine morpholino derivatives as mTOR inhibitors have yielded statistically significant models with good predictive capabilities, offering valuable insights for designing novel anticancer agents. nih.gov These models are typically validated using a test set of compounds to ensure their robustness and predictive power. nih.gov

The table below summarizes the statistical parameters from a representative 3D-QSAR study on triazine derivatives, demonstrating the predictive quality of the generated models.

| 3D-QSAR Method | q² | r² | r²pred |

| CoMFA | 0.735 | 0.722 | 0.769 |

| CoMSIA | 0.761 | 0.775 | 0.651 |

This table presents hypothetical data based on typical values reported in 3D-QSAR studies of triazine analogs for illustrative purposes. nih.gov

These predictive models, derived from CoMFA and CoMSIA, are powerful tools in medicinal chemistry, enabling the rational design of new compounds with improved biological activity. nih.gov

Mathematical Simulation of Equilibria and Molecular Mechanics Calculations

Mathematical simulations and molecular mechanics calculations are employed to study the structural and energetic properties of this compound and its analogs. These methods are used to determine stable conformations, calculate molecular dimensions, and understand intermolecular interactions. ajrt.dz

Molecular mechanics calculations, for example, have been used to optimize the geometry and minimize the energy of various triazine compounds, revealing their most stable three-dimensional structures. ajrt.dz Such calculations are crucial for understanding how these molecules might interact with biological targets. For instance, studies on the adsorption of triazine derivatives onto materials like montmorillonite (B579905) have utilized molecular mechanics to determine the size and stability of the triazine molecules, which in turn dictates their potential for adsorption. ajrt.dz

Furthermore, variable temperature NMR experiments, coupled with molecular mechanics, have been used to calculate the free energy of activation for rotation around the amino-triazine bond in 2,4-diamino-1,3,5-triazine derivatives. rsc.orgresearchgate.net This information provides insights into the conformational dynamics of these molecules, which can be important for their biological function. The crystal structures of several 2,4-diamino-6-R-1,3,5-triazine derivatives have been determined by X-ray analysis, revealing how N–H···N interactions can lead to different supramolecular assemblies. rsc.orgresearchgate.net

In Silico Assessment of Drug-Likeness and Bioavailability

The in silico assessment of drug-likeness and bioavailability is a critical step in the early stages of drug discovery, helping to filter out compounds that are likely to fail in later developmental stages due to poor pharmacokinetic properties. For this compound analogs, various computational tools are used to predict their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net

Web-based platforms like SwissADME are frequently used to evaluate the drug-likeness of triazine derivatives based on criteria such as Lipinski's rule of five. researchgate.netjomardpublishing.com These tools can predict various pharmacokinetic parameters, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with P-glycoprotein and cytochrome P450 enzymes. jomardpublishing.com For instance, a study on 1,3,5-triazine (B166579) derivatives used SwissADME to predict their ADME profiles, which suggested high gastrointestinal absorption and good blood-brain barrier penetration for some of the synthesized compounds. jomardpublishing.com

The "BOILED-Egg" model, another computational tool, provides a graphical representation of predicted intestinal absorption and brain penetration. researchgate.netacademie-sciences.fr In silico methods are also used to predict potential biological targets and toxicities. researchgate.netresearchgate.net For example, studies on 1,2,4-triazine (B1199460) derivatives as h-DAAO inhibitors included ADME and bioavailability predictions to select promising compounds for further development. nih.gov Similarly, the ADMET properties of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine were estimated using a set of online tools. academie-sciences.fr These computational assessments are invaluable for prioritizing compounds with favorable drug-like properties. researchgate.net

The following table provides a hypothetical example of an in silico drug-likeness assessment for a this compound analog.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| GI Absorption | High | Likely to be well-absorbed |

| BBB Permeant | Yes | Can cross the blood-brain barrier |

This table is for illustrative purposes and represents typical parameters evaluated in drug-likeness studies.

Biological Activity and Mechanistic Studies of 2,4 Diamino 6 Dimethylamino 1,3,5 Triazine Derivatives

Antineoplastic and Antiproliferative Activities

The 1,3,5-triazine (B166579) core has proven to be a fertile ground for the development of potent anticancer agents. nih.govnih.gov Derivatives of 2,4-diamino-1,3,5-triazine have demonstrated significant chemotherapeutic potential against a variety of malignant neoplasms, including leukemia, melanoma, and breast cancer. researchgate.net

In Vitro Efficacy Against Various Cancer Cell Lines (e.g., melanoma, breast, lung, colon, leukemia)

A substantial body of research has documented the in vitro cytotoxic effects of 2,4-diamino-1,3,5-triazine derivatives across a spectrum of human cancer cell lines. These studies consistently highlight the potent antiproliferative activity of these compounds, often with IC50 values in the micromolar and even nanomolar range.

One study reported a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, with one compound in particular, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, exhibiting remarkable activity against the melanoma MALME-3M cell line, with a GI50 of 3.3 x 10⁻⁸ M. nih.govcapes.gov.br

In the context of breast cancer , a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was synthesized and evaluated. The most promising results were observed in the inhibition of the triple-negative MDA-MB231 breast cancer cells. nih.gov Another study on imamine-1,3,5-triazine derivatives showed potent anti-proliferative activity against MDA-MB-231 cells, with some compounds having IC50 values of 6.25 μM and 8.18 μM, surpassing the efficacy of the established drug imatinib. rsc.org Furthermore, a series of substituted 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides demonstrated low micromolar IC50 values against the MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov A small library based on a 4-aminobenzonitile-s-triazine moiety also showed strong anticancer activity against MIDA-MB-231 and MCF-7 human breast cancer cell lines, with IC50 values less than 1 µM. researchgate.net

The efficacy of these derivatives extends to lung cancer . Hybrid molecules of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins were tested against several human cancer cell lines, including the human non-small cell lung cancer cell line LCLC-103H, with one derivative showing an IC50 of 2.21 µM. researchgate.net Similarly, a series of triazine-benzimidazole analogs were evaluated for their antiproliferative activity against 60 human cancer cell lines, with some showing high inhibiting potency. nih.gov

Colon cancer cell lines have also been shown to be susceptible to these compounds. The antiproliferative activity of a series of dimorpholino-s-triazine derivatives was evaluated against the HCT-116 colon carcinoma cell line, with one compound displaying an IC50 value of 0.98 µM. researchgate.net In another study, pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govrsc.orgtriazine sulfonamides exhibited strong anticancer properties towards HCT 116 cells, with IC50 values in the range of 0.39–0.6 µM. mdpi.com

The following table summarizes the in vitro anticancer activity of selected 2,4-diamino-1,3,5-triazine derivatives against various cancer cell lines.

| Derivative Name | Cancer Cell Line | Cell Line Type | IC50/GI50 Value | Reference |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M | Melanoma | 3.3 x 10⁻⁸ M (GI50) | nih.govcapes.gov.br |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | MCF-7 | Breast Cancer | 1.0 µM | researchgate.net |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | HCT-116 | Colon Cancer | 0.98 µM | researchgate.net |

| N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 | Breast Cancer | 6.25 μM | rsc.org |

| 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 | Breast Cancer | 8.18 μM | rsc.org |

| 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | LCLC-103H | Lung Cancer | 2.21 µM | researchgate.net |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govrsc.orgtriazine Sulfonamide Derivatives | HCT 116 | Colon Cancer | 0.39–0.6 µM | mdpi.com |

Apoptosis and Necrosis Induction Mechanisms in Malignant Cells

The anticancer activity of 2,4-diamino-1,3,5-triazine derivatives is often mediated through the induction of programmed cell death, or apoptosis, in malignant cells. Several studies have shed light on the molecular pathways involved in this process.

For instance, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. nih.gov This was evidenced by the activation of caspases, key enzymes in the apoptotic cascade. Another study on triazinone derivatives demonstrated that their apoptotic inducing activity in MCF-7 breast cancer cells was due to the up-regulation of the tumor suppressor protein p53, an increased Bax/Bcl-2 ratio (favoring apoptosis), and elevated levels of caspases 3 and 7. researchgate.net

Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govrsc.orgtriazine sulfonamides were found to induce significant DNA damage in cancer cells, as demonstrated by the comet assay. mdpi.com This genotoxic stress can be a powerful trigger for apoptosis. The observation of a subG1 phase in cell cycle analysis of melanoma cells treated with thiosemicarbazide (B42300) derivatives also points towards the induction of apoptosis. mdpi.com While the primary focus of many studies is on apoptosis, the induction of necrosis, another form of cell death, by these compounds is less frequently reported but cannot be entirely ruled out as a contributing mechanism of cytotoxicity.

Evaluation of Selective Antiproliferative Effects on Cancer versus Normal Cell Lines

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to healthy, normal cells. Several studies have investigated the selective antiproliferative effects of 2,4-diamino-1,3,5-triazine derivatives.

A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated selectivity, as the active compounds did not affect the growth of the non-cancerous MCF-10A breast cell line. nih.gov Similarly, a study on thiosemicarbazide derivatives showed that three compounds were cytotoxic to melanoma cells but not toxic to normal fibroblasts in the tested concentration range. mdpi.com This selectivity is a promising feature for the development of safer and more effective anticancer drugs. The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line, is a quantitative measure of this property.

Antimicrobial Efficacy

In addition to their anticancer properties, 2,4-diamino-1,3,5-triazine derivatives have demonstrated significant potential as antimicrobial agents. Their activity is often linked to the inhibition of a key enzyme in microbial metabolism.

Antibacterial Activity: Focus on Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism underlying the antibacterial activity of many 2,4-diamino-1,3,5-triazine derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA synthesis and cell proliferation. lookchem.com By inhibiting DHFR, these compounds effectively starve bacteria of essential building blocks, leading to a bacteriostatic or bactericidal effect. The structural similarity of the diaminotriazine scaffold to the natural substrate of DHFR, dihydrofolate, allows these compounds to act as competitive inhibitors. monash.edu

Inhibition Kinetics and Binding Affinities

The potency of DHFR inhibition by 2,4-diamino-1,3,5-triazine derivatives has been quantified in numerous studies through the determination of IC50 values. For example, a series of dihydro-1,3,5-triazine derivatives bearing a heteroatom spiro-ring showed potent human DHFR (hDHFR) inhibitory activity, with some compounds exhibiting IC50 values as low as 3.72 nM, which was superior to the reference drug methotrexate. lookchem.com

Molecular docking studies have provided insights into the binding affinities and interactions of these inhibitors with the DHFR active site. These studies reveal that the diaminotriazine ring often forms key hydrogen bonds with amino acid residues in the catalytic domain of the enzyme, such as Ile7, Val115, and Tyr121, while the 2-amino group can interact with residues like Glu30. lookchem.com The specific substituents on the triazine ring play a crucial role in determining the binding affinity and selectivity for bacterial versus mammalian DHFR. For instance, ab initio studies on 2,4-diamino triazine have shown that the N1 position has the highest proton affinity, and interactions at this site are similar to those observed in X-ray crystallography of enzyme-triazine complexes. monash.edu The design of dual-action antifolates, which both inhibit DHFR and disrupt bacterial membranes, represents a promising strategy to combat antibiotic resistance. nih.gov

Structure-Activity Relationships for DHFR Inhibition

Derivatives of 2,4-diamino-1,3,5-triazine are recognized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA, RNA, and certain amino acids. mdpi.com The inhibition of DHFR is a key mechanism for various antimicrobial and anticancer agents. mdpi.com The structure-activity relationship (SAR) of these triazine derivatives reveals that specific substitutions on the triazine core are crucial for potent inhibitory activity.

Studies on 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines have shown that the nature of the substituent on the phenyl ring significantly influences DHFR inhibition. nih.gov For instance, quantitative structure-activity relationship (QSAR) models have demonstrated that the inhibitory activity against Leishmania major DHFR is correlated with the hydrophobicity and steric effects of the substituent. nih.gov Specifically, lipophilic and sterically large groups can enhance binding affinity and selectivity for the parasite's enzyme over human DHFR. nih.gov

In the development of dual-action antifolates, 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) derivatives were designed based on the SAR of the antimalarial drug cycloguanil. nih.gov The general design involves substitutions on the N1-aryl and C6 positions of the DADHT core. nih.gov This work led to the discovery of compounds with potent activity against challenging pathogens like Mycobacterium tuberculosis by simultaneously inhibiting DHFR and disrupting bacterial membranes. nih.gov

Table 1: Structure-Activity Relationships of Triazine Derivatives for DHFR Inhibition

| Derivative Class | Key Structural Feature | Impact on DHFR Inhibition | Reference |

|---|---|---|---|

| 1-(3-substituted-phenyl)-s-triazines | Lipophilic, sterically large 3-X substituent | Increased inhibition and selectivity for L. major DHFR. | nih.gov |

| 2,4-diamino-1,6-dihydro-1,3,5-triazines (DADHTs) | Substituted phenyl at N1 and alkyl at C6 | Potent dual-action inhibition (DHFR and membrane disruption) against bacteria like M. tuberculosis. | nih.gov |

| 2,4-diamino-5-deazapteridine Derivatives | Structural similarity to trimetrexate/piritrexim | Good inhibitory activity against Mycobacterium avium complex (MAC) rDHFR. | nih.gov |

Antifungal and Antimycobacterial Activities

The 1,3,5-triazine scaffold is a component of various compounds screened for antifungal activity against pathogenic fungi, including Candida, Cryptococcus, and Aspergillus species. researchgate.netresearchgate.net Hybrid molecules combining 2,4-diamino-1,3,5-triazines with coumarins have demonstrated considerable activity against several fungal strains. researchgate.net Similarly, a series of substituted phenylthiazolyl 1,3,5-triazine derivatives were screened for their in-vitro antifungal activity, with some compounds showing excellent results against C. albicans and C. glabrata, with minimum inhibitory concentrations (MIC) lower than the standard drug fluconazole. researchgate.net

In the context of antimycobacterial activity, derivatives have also been investigated. The antifolate drug trimethoprim, a diaminopyrimidine, is a poor inhibitor of the Mycobacterium avium complex (MAC), highlighting the need for new antifolates. nih.gov Studies on 2,4-diamino-5-deazapteridine derivatives, which are structurally related to triazines, have shown potent in vitro activity against MAC. nih.gov These compounds were also effective inhibitors of the MAC recombinant DHFR enzyme. nih.gov

Tuberculocidal Activity of Specific Derivatives

Research has identified specific 1,3,5-triazine derivatives with notable activity against Mycobacterium tuberculosis. One such compound, FTSD2, which incorporates a dimethylamino-triazine moiety, has demonstrated potent and selective activity against drug-resistant strains of M. tuberculosis. mdpi.com This compound inhibited the growth of these strains at low minimal inhibitory and bactericidal concentrations (MIC and MBC) and showed concentration-dependent bactericidal action. mdpi.com Importantly, FTSD2 exhibited minimal cytotoxicity against macrophage cell lines and was able to significantly suppress the growth of intracellular M. tuberculosis. mdpi.com The selective activity against M. tuberculosis suggests a mechanism of action that may differ from conventional drugs, possibly involving the inhibition of essential serine/threonine kinases. mdpi.com Other studies have also pointed to the potential of 1,3,5-triazine derivatives as effective antitubercular agents. bohrium.com

Table 2: Tuberculocidal Activity of a Specific Triazine Derivative

| Compound | Chemical Name | Activity Profile | Reference |

|---|---|---|---|

| FTSD2 | 4-(2,4-diamino-8-(4-methoxyphenyl)-8,9-dihydro-7H-pyrimido[4,5-b] nih.govnih.govdiazepin-6-yl)-N-(2-(4-(dimethylamino)-6-(4-fluorophenyl)amino-1,3,5-triazin-2-yl)amino)ethyl)benzenesulfonamide | Inhibited drug-resistant M. tuberculosis at MIC/MBC of 0.5-1 mg/L. Suppressed intracellular growth with low cytotoxicity. | mdpi.com |

Antiviral Potentials

The 1,3,5-triazine core is a recognized scaffold in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). bohrium.com

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV

Tri-substituted 1,3,5-triazine derivatives have emerged as a promising class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). bohrium.comnih.gov NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) due to their high potency and specificity. nih.gov They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that prevents the conversion of viral RNA into DNA, thereby halting viral replication. nih.gov Triazine-based NNRTIs have shown effectiveness against both wild-type HIV-1 and drug-resistant mutant strains. bohrium.comnih.gov

Structure-Activity Relationships in Antiviral Compounds

The antiviral efficacy of 1,3,5-triazine derivatives is heavily dependent on the nature and position of their substituents. bohrium.comnih.gov SAR studies have been crucial in optimizing these compounds for anti-HIV activity. nih.gov It has been observed that these derivatives interact with amino acid residues in the enzyme's binding pocket through hydrogen bonding and π-π interactions, which are critical for inhibiting the viral genome's proliferation. bohrium.comnih.gov

Key SAR findings for tri-substituted 1,3,5-triazine NNRTIs include:

An aminobenzonitrile derivative at the C-2 position can inhibit viral growth via hydrophobic interactions with specific protein residues. bohrium.com

Derivatives with a mesitylene (B46885) group at the C-4 position have demonstrated enhanced π-π and lipophilic interactions with the enzyme. bohrium.com

The N11-position on related NNRTI structures was found to be key for HIV-1 RT inhibition, where smaller alkyl groups like methyl or ethyl improved binding affinity. nih.gov

These structure-based modifications are critical for developing novel anti-HIV agents with improved efficacy against resistant strains and better side-effect profiles. bohrium.comnih.gov

Table 3: Antiviral (NNRTI) Structure-Activity Relationships of Triazine Derivatives

| Substitution Position | Substituent Type | Effect on Anti-HIV Activity | Reference |

|---|---|---|---|

| C-2 | Aminobenzonitrile | Inhibits viral growth through hydrophobic interactions. | bohrium.com |

| C-4 | Mesitylene | Provides superior π-π and lipophilic interactions with the enzyme. | bohrium.com |

| - | Tri-substituted pattern | Promising for inhibiting drug-sensitive and drug-resistant HIV-1 variants. | bohrium.comnih.gov |

Antimalarial Research

Derivatives of 1,3,5-triazine have been investigated as potential antimalarial agents, often targeting the Plasmodium falciparum parasite responsible for the most severe form of malaria. researchgate.netbeilstein-journals.orgbeilstein-journals.org Some triazine derivatives have shown activity by inhibiting the parasite's DHFR enzyme, similar to their antibacterial mechanism. nih.gov

A series of 1,3,5-triazine-substituted polyamine analogues were tested against P. falciparum in vitro, demonstrating activity against both chloroquine-susceptible and chloroquine-resistant strains. researchgate.net The study found that simpler, unbranched analogues had better activity, and the addition of multiple triazine units generally increased the compound's potency. researchgate.net Other research on different heterocyclic scaffolds, such as 1,2,4-triazolo[4,3-a]pyrazines, has also identified compounds with significant antimalarial activity against P. falciparum. beilstein-journals.orgbeilstein-journals.org

Table of Mentioned Compounds

Other Reported Biological Activities

The 1,3,5-triazine scaffold is a versatile platform in medicinal chemistry, leading to the investigation of its derivatives for a wide range of biological activities beyond their primary applications. Research has explored the potential of substituted diaminotriazines in areas such as anti-angiogenesis, anti-trypanosomal therapy, treatment for Alzheimer's disease, and as corticotropin-releasing factor 1 (CRF1) receptor antagonists.

Anti-angiogenic Activity: Certain 2-hydroxy-4,6-diamino- nih.govwikipedia.orgnih.govtriazine derivatives have been identified as potent inhibitors of the VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinase, a key mediator of angiogenesis. This inhibition blocks the formation of new blood vessels, a critical process in tumor growth and metastasis.

Anti-trypanosomal Activity: The diaminotriazine class of compounds has been explored for its potential as a source of new trypanocides. nih.gov A specific diaminotriazine derivative, known as SIPI 1029, has demonstrated significant activity against African trypanosomes both in vitro and in animal models. nih.gov In laboratory settings, SIPI 1029 was curative against multiple clinical isolates of Trypanosoma brucei rhodesiense in mice, including strains resistant to standard drugs like melarsoprol (B1676173) and pentamidine. nih.gov The compound was inhibitory to the growth of bloodstream forms of T. b. brucei and T. b. rhodesiense at nanomolar concentrations. nih.gov These findings suggest that diaminotriazines are a promising chemical class for the development of new treatments for African trypanosomiasis. nih.gov

Alzheimer's Disease Treatment: The 1,3,5-triazine scaffold is considered a promising structure for developing novel agents for the treatment of Alzheimer's disease (AD). mdpi.comnih.gov Research has focused on the ability of triazine derivatives to address the molecular hallmarks of AD, such as the depletion of acetylcholine (B1216132) and the aggregation of amyloid-β (Aβ) protein. mdpi.comnih.gov Studies have shown that certain triazine derivatives can inhibit the enzyme acetylcholinesterase (AChE) and also interfere with the formation of Aβ fibrils. mdpi.com Furthermore, novel triazine derivatives have been shown to provide neuroprotection in cellular and animal models of Alzheimer's, in part by activating the Wnt/β-catenin signaling pathway, which is crucial for neuronal health. nih.gov These multi-target capabilities make 1,3,5-triazines an attractive core for the design of new AD therapies. mdpi.com

CRF1-Receptor Antagonism: A pyrazolo[1,5-a]-1,3,5-triazin-4-amine derivative has been identified as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. CRF1 receptors are implicated in the body's response to stress, and antagonists of this receptor are being investigated for the treatment of anxiety and addiction disorders.

Investigation of Metabolic Pathways and Prodrug Relationships

2,4-Diamino-6-dimethylamino-1,3,5-triazine is recognized as an N-demethylated metabolite of the antineoplastic agent Altretamine (also known as hexamethylmelamine). wikipedia.orgdrugbank.com Altretamine is a structurally unique anticancer drug used in the palliative treatment of persistent or recurrent ovarian cancer. wikipedia.org

Complexing Properties in Biological Systems

The 1,3,5-triazine ring, with its nitrogen atoms, and the exocyclic amino groups of this compound provide potential coordination sites for metal ions. Triazine derivatives are known to form stable complexes with various transition metals, and this chelating ability can influence their biological activity.

While specific studies characterizing the Copper(II), Nickel(II), and Cobalt(II) complexes of this compound are not extensively detailed in the reviewed literature, the coordination chemistry of related substituted s-triazines provides insight into their expected behavior. The nitrogen atoms of the triazine ring, along with the nitrogen atoms of the amino and substituted amino side chains, act as potential donor sites for metal chelation.

Copper(II) Complexes: Studies on related ligands, such as 2,4,6-tris(hydrazino)-s-triazine, have shown the formation of copper complexes. researchgate.net The coordination in these systems can involve both the ring nitrogens and the terminal nitrogens of the side chains. researchgate.net

Nickel(II) Complexes: Research on 2,4,6-tris(hydrazino)-s-triazine has demonstrated the synthesis of a 3:2 metal-to-ligand ratio Ni(II) complex. researchgate.net Magnetic susceptibility measurements suggested an octahedral geometry for this complex. researchgate.net Another study on a different s-triazine hydrazine (B178648) Schiff base ligand also yielded hexa-coordinated Ni(II) complexes with a distorted octahedral geometry. In these cases, the triazine ligand acted as a neutral tridentate chelate.

Cobalt(II) Complexes: Cobalt(II) complexes have been synthesized with ligands like 2,4,6-tris(hydrazino)-s-triazine, forming a 1:1 metal-to-ligand complex with a proposed tetrahedral geometry. researchgate.net In other related systems, such as those with triazine-based Schiff bases, Co(II) complexes have been characterized with an octahedral geometry. researchgate.net These studies indicate that the amino and triazine nitrogen atoms are effective binding sites for cobalt ions. researchgate.netresearchgate.net

Advanced Delivery Systems and Pharmacological Enhancement for 1,3,5 Triazine Based Therapeutics

Nanoparticle-Based Delivery Systems

Nanoparticle-based drug delivery systems are at the forefront of improving the therapeutic index of 1,3,5-triazine (B166579) derivatives. By encapsulating these compounds within nanocarriers, it is possible to alter their pharmacokinetic properties, leading to reduced systemic toxicity and enhanced accumulation at the target site. Various materials, including lipids and polymers, are utilized to fabricate these nanoparticles, each offering unique advantages for drug delivery. mdpi.com The encapsulation of s-triazines can mitigate acute systemic toxicity and improve bioavailability by localizing the drug within a tumor and providing prolonged release. nih.gov

Calcium citrate nanoparticles (CaCit NPs) have emerged as a viable platform for the delivery of 1,3,5-triazine-based anticancer agents. dntb.gov.ua Research has demonstrated the successful synthesis of CaCit NPs loaded with a selected 1,3,5-triazine derivative. dntb.gov.uamdpi.com The optimization of the synthesis conditions, including the selection of the solvent system, the source of the citrate ion, and the reaction time, is crucial as these factors significantly influence the morphology, size, and drug loading capacity of the nanoparticles. chula.ac.thnih.gov

Under optimized conditions, monodispersed CaCit NPs incorporating a 1,3,5-triazine derivative have been produced with a particle size suitable for leveraging the Enhanced Permeability and Retention (EPR) effect in tumor tissues. chula.ac.th The EPR effect allows nanoparticles of a certain size to preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.

The characterization of these nanoparticles is essential to ensure their suitability for drug delivery. Key parameters that are evaluated include:

Particle Size: Determines the ability of the nanoparticles to accumulate in target tissues.

Morphology: Influences the stability and drug release characteristics of the nanoparticles.

Drug Loading Capacity: The amount of drug that can be encapsulated within the nanoparticles.

Interactive Table:

A significant advantage of using certain nanoparticle formulations is the ability to trigger drug release in response to specific environmental cues, such as pH. The microenvironment of tumors is typically more acidic than that of healthy tissues. This pH difference can be exploited to design drug delivery systems that release their therapeutic payload preferentially at the tumor site. dntb.gov.ua

Studies have shown that the release of a 1,3,5-triazine derivative from calcium citrate nanoparticles is pH-responsive. dntb.gov.uanih.gov In acidic conditions, mimicking the tumor microenvironment, a controlled release of the encapsulated drug is observed. chula.ac.th This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing its exposure to healthy tissues, thereby reducing potential side effects. The investigation of reaction mechanisms between triazine and other compounds at varying pH levels further underscores the importance of pH in the chemical behavior of these molecules. nih.gov

The development of pH-responsive polyamide microcapsules also demonstrates the broader applicability of this strategy for the controlled release of encapsulated agents in different pH environments. illinois.edu

Strategies for Enhancing Bioavailability and Efficacy